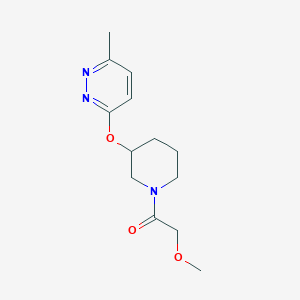
2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to piperidine-based structures, which are often explored for their potential biological activities. Piperidine derivatives are known for their presence in various pharmacologically active compounds and are frequently investigated in medicinal chemistry for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of piperidine-related alkaloids and derivatives often involves multi-step reactions that may include condensation, methylation, and other functional group transformations. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation . Similarly, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized starting from p-anisaldehyde, which underwent a Mannich reaction, methylation, and oximation . These methods highlight the complexity and creativity required in synthesizing piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. For example, the design of dopaminergic ligands involves the synthesis of compounds with specific substituents that can interact with the dopamine D2 receptor . The molecular structure is often optimized to enhance binding affinity and selectivity towards the target receptor, as seen in the synthesis of substituted piperazines .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. The synthesis of piperidine-related alkaloids may involve intramolecular ring formations and decarbamation reactions . Additionally, the oximation step in the synthesis of oxime esters is a key reaction that introduces the oxime functional group, which can significantly influence the biological properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics. The characterization of these compounds typically involves various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their structure and purity .
Relevant Case Studies
In the context of pharmacological research, piperidine derivatives have been evaluated for their potential as antipsychotics. For instance, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were synthesized and assessed for their anti-dopaminergic and anti-serotonergic activities, with some derivatives showing a promising antipsychotic profile . These studies are crucial for understanding the therapeutic potential of piperidine derivatives and guiding the design of new compounds with improved efficacy and safety profiles.
属性
IUPAC Name |
2-methoxy-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10-5-6-12(15-14-10)19-11-4-3-7-16(8-11)13(17)9-18-2/h5-6,11H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPDQMFTILGQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

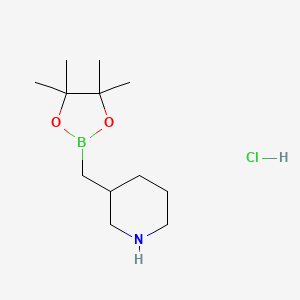


![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B3003576.png)
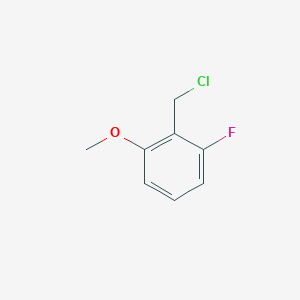
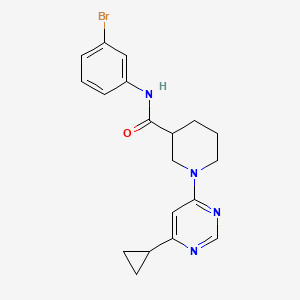
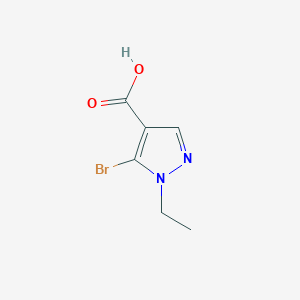
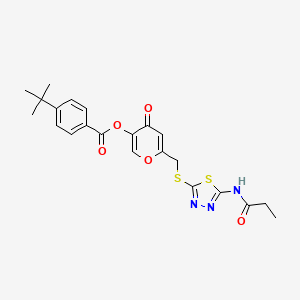
![3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3003582.png)


![3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B3003588.png)
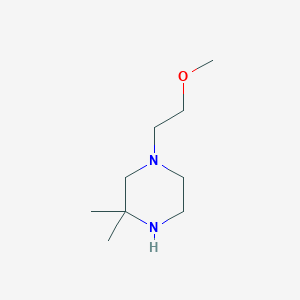
![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)